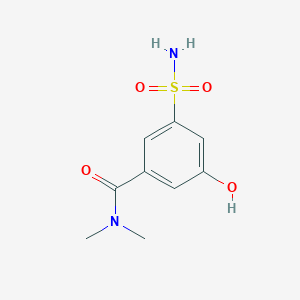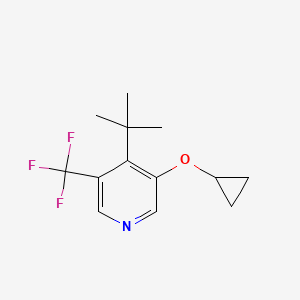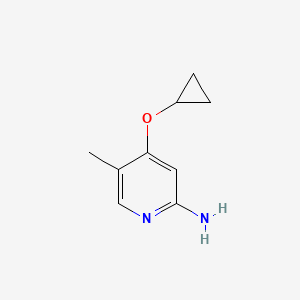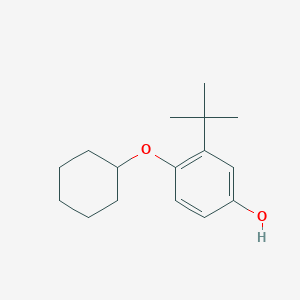
3-Tert-butyl-4-(cyclohexyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-4-(cyclohexyloxy)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its tert-butyl group at the third position and a cyclohexyloxy group at the fourth position on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-(cyclohexyloxy)phenol can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide to form an ether. In this case, the phenol is first deprotonated to form the phenoxide ion, which then reacts with cyclohexyl bromide to form the desired ether .
Another method involves the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . This reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The Williamson Ether Synthesis is scaled up using industrial reactors, where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-4-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can undergo hydrogenation to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation reactions often use halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of quinones and other oxidized phenolic derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitro-substituted phenols.
Applications De Recherche Scientifique
3-Tert-butyl-4-(cyclohexyloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-4-(cyclohexyloxy)phenol involves its interaction with molecular targets and pathways within biological systems. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. The tert-butyl and cyclohexyloxy groups contribute to the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the cyclohexyloxy group.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains additional tert-butyl groups and a dimethylaminomethyl group.
Uniqueness
3-Tert-butyl-4-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which confer distinct chemical and physical properties. These structural features enhance its stability, lipophilicity, and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
3-tert-butyl-4-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)14-11-12(17)9-10-15(14)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3 |
Clé InChI |
DKENUVHHCWKTBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



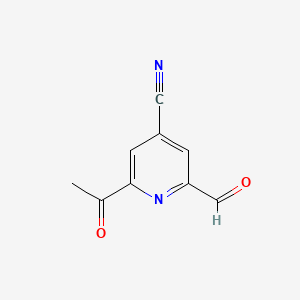
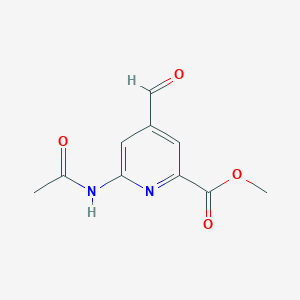
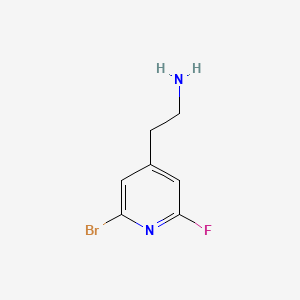

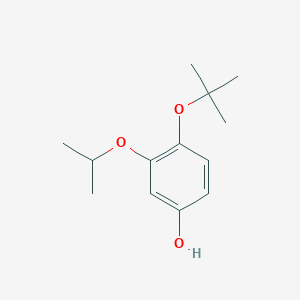

![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)

